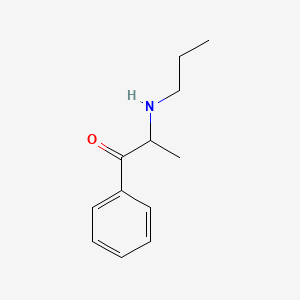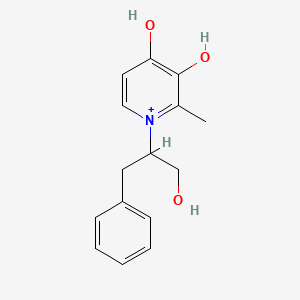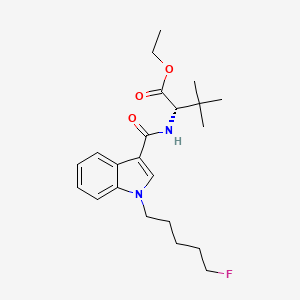
Latanoprost dimethyl amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
拉坦前列素二甲基酰胺是前列腺素F2α的合成类似物。它主要用于治疗眼压升高,眼压升高是开角型青光眼或眼压高的患者的常见情况。该化合物以其降低眼压的功效而闻名,通过增加眼房水的流出量来实现。
准备方法
合成路线和反应条件
拉坦前列素二甲基酰胺的合成涉及几个关键步骤:
起始原料: 合成从手性前体科里内酯二醇开始。
斯维恩氧化: 此步骤涉及科里内酯二醇的氧化,形成相应的醛。
烯丙基还原: 然后将醛还原形成烯丙醇。
维蒂希反应: 烯丙醇进行维蒂希反应,形成所需产物。
在另一种方法中,酮和烯烃官能团的还原在一步中使用廉价催化剂(例如氯化镍和硼氢化钠在甲醇中)完成 .
工业生产方法
拉坦前列素二甲基酰胺的工业生产通常涉及使用上述合成路线进行大规模合成。该工艺针对高收率和立体选择性进行了优化,确保生产出纯净有效的化合物。
化学反应分析
反应类型
拉坦前列素二甲基酰胺会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将该化合物转化为不同的还原形式。
取代: 取代反应可以在分子中引入不同的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂,在特定条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生各种氧化衍生物,而还原可以产生化合物的不同还原形式。
科学研究应用
作用机制
拉坦前列素二甲基酰胺通过增加眼房水的流出量来发挥作用,从而降低眼压。该化合物是一种前药,通过酯水解转化为其活性形式。 活性形式然后与前列腺素F受体结合,导致葡萄膜巩膜流出增加 .
相似化合物的比较
类似化合物
比马前列素: 17-苯基-前列腺素F2α的酰胺前药。
他氟前列素: 前列腺素F2α的二氟前列腺素衍生物。
曲伏前列素: 另一种用于降低眼压的前列腺素类似物。
独特性
拉坦前列素二甲基酰胺以其高疗效和良好的安全性而独树一帜。与其他一些前列腺素类似物不同,它耐受性良好,通常不会导致全身性不良反应。 此外,它可以每天服用一次,这对患者来说很方便 .
属性
分子式 |
C25H39NO4 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N,N-dimethylhept-5-enamide |
InChI |
InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,21+,22+,23-,24+/m0/s1 |
InChI 键 |
QJLYEJLRQWHMNN-SQACBOECSA-N |
手性 SMILES |
CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
规范 SMILES |
CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)


![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
